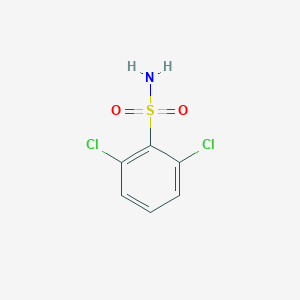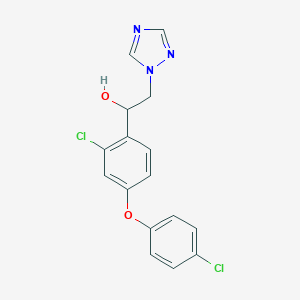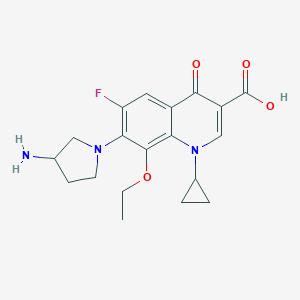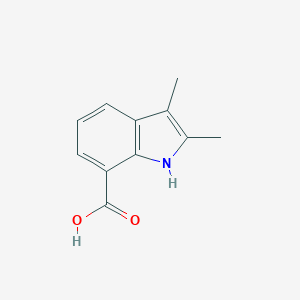
methyl 3-(1H-tetrazol-5-yl)benzoate
説明
Methyl 3-(1H-tetrazol-5-yl)benzoate, also known as MTB, is an organic compound that has been extensively studied in recent years. It is a highly versatile compound with a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, and its mechanism of action is being studied to determine its potential therapeutic applications.
科学的研究の応用
-
Peptide Research and Therapeutics
- Summary of Application : Tetrazole derivatives are used in the design and synthesis of novel cyclic peptoids . These peptoids represent a class of α-peptide mimics where the backbone side chains attached to α-carbon are moved to the backbone amide nitrogen atom .
- Methods of Application : The synthesis of these peptoids involves a solid phase synthesis approach. The monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine is accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .
- Results or Outcomes : The linear tetramer was subjected to macrocyclization using PyBOP to obtain a cyclic peptoid with (1H-tetrazol-5-yl)methyl pendants in good yield .
-
Medicinal and Pharmaceutical Applications
- Summary of Application : Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have been found to bind therapeutically relevant proteins, act as antagonists, inhibitors or activators .
- Methods of Application : The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
- Results or Outcomes : A progression of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles has been assessed for their in vivo antihyperglycemic action. Some of the compounds have shown significant glucose lowering activity .
-
Antimicrobial Activity
- Summary of Application : Certain tetrazole derivatives have shown considerable antimicrobial activity .
- Methods of Application : The compound 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one (30) is one such derivative .
- Results or Outcomes : The exhibited activity was less in comparison to the reference drugs such as fluconazole and ciprofloxacin .
- Photography and Photo Imaging
-
Photography and Photo Imaging
- Summary of Application : Tetrazoles are used in photography and photo imaging . They can be used as components in photographic emulsions, where they act as spectral sensitizers .
- Methods of Application : The exact methods of application can vary, but typically involve the incorporation of the tetrazole compound into the photographic emulsion during the manufacturing process .
- Results or Outcomes : The use of tetrazoles in this context can enhance the sensitivity of the photographic emulsion, improving the quality of the resulting images .
-
Agriculture
- Summary of Application : Tetrazoles have found use in agriculture . They can act as growth hormones, promoting the growth and development of plants .
- Methods of Application : This typically involves the application of the tetrazole compound to the soil or directly to the plant itself .
- Results or Outcomes : The use of tetrazoles in this context can lead to improved crop yields and plant health .
-
Explosives
- Summary of Application : Due to their high nitrogen content, tetrazoles are often used in the creation of explosives .
- Methods of Application : The synthesis of tetrazole-based explosives typically involves the reaction of tetrazoles with other high-energy compounds .
- Results or Outcomes : Tetrazole-based explosives can have high detonation velocities and are often used in applications where a high degree of precision is required .
特性
IUPAC Name |
methyl 3-(2H-tetrazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHEDITROOBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441401 | |
| Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-tetrazol-5-yl)benzoate | |
CAS RN |
148345-63-5 | |
| Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


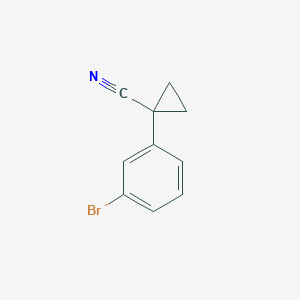
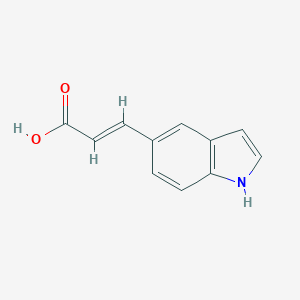
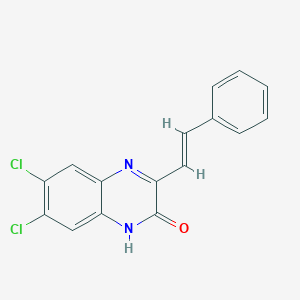
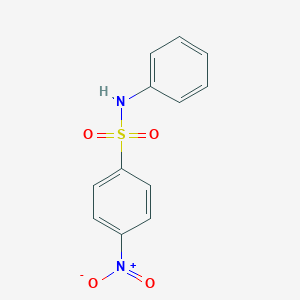
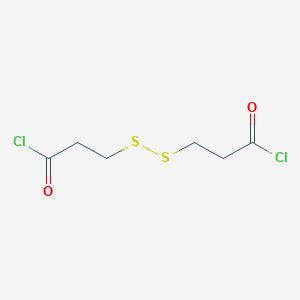
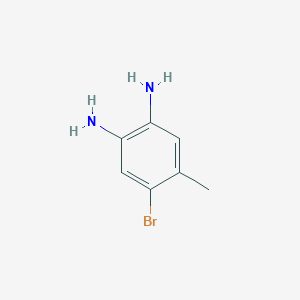
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)
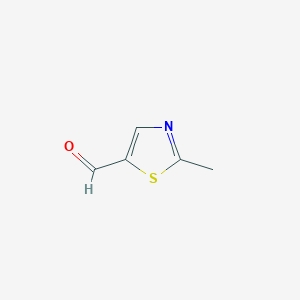
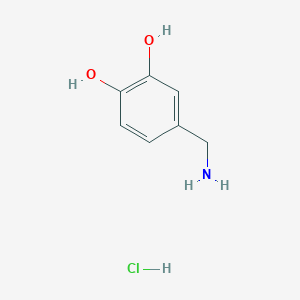
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)
